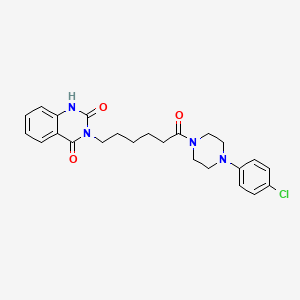
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27ClN4O3 and its molecular weight is 454.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinazoline core : A bicyclic structure known for various biological activities.
- Piperazine moiety : Often associated with neuroactive properties.
- Chlorophenyl substituent : Enhances lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN4O4 |
| Molecular Weight | 485.96 g/mol |
| CAS Number | 688054-07-1 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Properties
Quinazoline derivatives are also explored for their anticancer potential:
- Mechanism of Action : These compounds may inhibit crucial enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases. For example, a study highlighted the ability of certain quinazoline derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways .
Neuroactive Effects
The piperazine component suggests potential neuroactive properties:
- Psychotropic Effects : Compounds containing piperazine rings are often investigated for their effects on serotonin receptors, which could lead to applications in treating psychiatric disorders .
Case Studies
- Antimicrobial Efficacy Study : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The most promising compounds showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity .
- Anticancer Activity Investigation : A study on quinazoline-based compounds demonstrated that modifications at specific positions on the quinazoline ring enhanced cytotoxicity against human cancer cell lines. The incorporation of piperazine was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits DNA gyrase and topoisomerase IV, crucial for bacterial replication.
- Receptor Modulation : Interacts with neurotransmitter receptors, potentially altering neurochemical signaling pathways.
Properties
IUPAC Name |
3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCUQPHMTGUNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














